2-Cyclopropyl-1,3-dimethylbenzene

Vue d'ensemble

Description

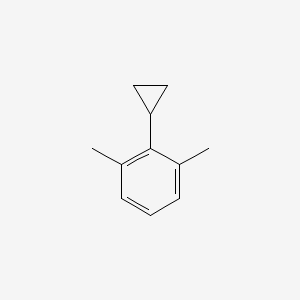

2-Cyclopropyl-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It features a benzene ring substituted with two methyl groups and a cyclopropyl group. The presence of the cyclopropyl group imparts unique chemical properties to the compound, making it an interesting subject for research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1,3-dimethylbenzene typically involves the alkylation of 1,3-dimethylbenzene (m-xylene) with a cyclopropyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Friedel-Crafts Alkylation:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts alkylation process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopropyl-1,3-dimethylbenzene can undergo various chemical reactions, including:

-

Electrophilic Aromatic Substitution (EAS)

Reactions: Nitration, sulfonation, halogenation, and Friedel-Crafts acylation.

Conditions: Typically involve strong acids or Lewis acids as catalysts.

-

Oxidation

Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

-

Reduction

Reagents: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).

Products: Reduction of the aromatic ring can lead to the formation of cyclohexane derivatives.

Common Reagents and Conditions

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.

Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis : 2-Cyclopropyl-1,3-dimethylbenzene can be synthesized using general chemical procedures involving cyclopropylation of substituted benzene compounds . For example, it can be obtained from 2-bromo-1,3-dimethylbenzene using a modified reported procedure .

- Conformation : Studies using Schaefer's "J method" have shown that this compound prefers a perpendicular conformation in solution .

Potential Applications

Given the presence of cyclopropane and benzene moieties, this compound could be relevant in several areas:

- Pharmaceutical Chemistry :

- Antimicrobial Activity: Research on compounds containing cyclopropane rings and related heterocyclic structures (such as 1,3,4-oxadiazoles) has demonstrated significant antibacterial and antiparasitic activities . The presence of the cyclopropane moiety may contribute to the bioactivity of novel synthesized compounds .

- Enzyme Inhibition: Certain synthesized compounds incorporating heterocyclic elements have shown potential as inhibitors of enzymes, such as tumor-associated carbonic anhydrase isoforms .

- Antiviral Research: Cyclopropane-based compounds have been identified as broad-spectrum inhibitors of coronavirus 3C-like proteases, suggesting a potential avenue for antiviral drug development .

- Chemical Synthesis :

- Material Science :

- The unique structural properties of cyclopropane derivatives may find use in creating novel materials with specific electronic or structural characteristics.

Case Studies and Research Findings

While direct case studies on this compound are absent in the search results, related research provides some context:

- Cyclopropane Derivatives in Drug Discovery : The exploration of cyclopropane-containing molecules in drug discovery is expanding due to their unique ability to modulate the activity of drug molecules .

- Bioactive Natural Products : Natural products containing cyclopropane moieties have multifaceted applications in scientific research and technological innovation .

Data Table

Because of the limited information, a comprehensive data table cannot be constructed. However, the following summarizes the available data regarding related compounds and their applications:

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-1,3-dimethylbenzene in chemical reactions typically involves the activation of the benzene ring through the electron-donating effects of the methyl groups. This activation facilitates electrophilic aromatic substitution reactions. The cyclopropyl group can also participate in ring-opening reactions under certain conditions, leading to the formation of reactive intermediates.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dimethylbenzene (m-Xylene): Lacks the cyclopropyl group, making it less reactive in certain chemical reactions.

2-Cyclopropylbenzene: Lacks the additional methyl groups, resulting in different reactivity and properties.

1,3,5-Trimethylbenzene (Mesitylene): Contains an additional methyl group, leading to different steric and electronic effects.

Uniqueness

2-Cyclopropyl-1,3-dimethylbenzene is unique due to the presence of both the cyclopropyl and methyl groups, which impart distinct chemical properties. The cyclopropyl group introduces ring strain, making the compound more reactive in certain reactions, while the methyl groups enhance the electron density on the benzene ring, facilitating electrophilic aromatic substitution.

Activité Biologique

2-Cyclopropyl-1,3-dimethylbenzene, also known as a derivative of xylene, is an organic compound classified as an aromatic hydrocarbon. It consists of a benzene ring with two methyl groups and a cyclopropyl group attached. This unique structure grants it distinctive chemical properties, making it a subject of interest in various fields, including chemistry, biology, and medicine.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms. The presence of the cyclopropyl group introduces ring strain, enhancing the compound's reactivity. This compound can undergo electrophilic aromatic substitution reactions due to the electron-donating effects of the methyl groups, facilitating interactions with biomolecules.

Anticancer Properties

Recent studies have explored the potential anticancer properties of compounds related to this compound. For instance, compounds with similar structural features have been investigated for their ability to induce tubulin polymerization and exhibit cytotoxic effects on tumor cells. The mechanism often involves stabilization of microtubules, akin to the action of established chemotherapeutics like Taxol .

Case Study: Structure-Activity Relationship (SAR)

A study focused on the SAR of epothilone analogs, including cyclopropyl derivatives, revealed that modifications at specific positions could significantly affect biological activity. While some modifications maintained activity, replacing critical functional groups with cyclopropyl moieties resulted in a loss of efficacy . This underscores the importance of structure in determining biological function.

Toxicological Studies

Toxicological assessments have indicated that while this compound exhibits potential therapeutic benefits, it may also pose risks depending on exposure levels and biological context. For example, certain derivatives have shown moderate cytotoxicity towards human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it's useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Dimethylbenzene | Lacks cyclopropyl group | Lower reactivity compared to cyclopropyl derivatives |

| Cyclopropylbenzene | Contains only cyclopropyl group | Different reactivity profile |

| Epothilone A | Contains a crucial epoxide group | High cytotoxicity via tubulin polymerization |

Unique Biological Mechanisms

The biological activity of this compound is distinct due to its dual functional groups. The cyclopropyl group can facilitate unique interactions not observed in other aromatic compounds. For instance, it can participate in ring-opening reactions under specific conditions.

Propriétés

IUPAC Name |

2-cyclopropyl-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGASVBATYMYOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90708462 | |

| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36825-29-3 | |

| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the preferred conformation of 2-cyclopropyl-1,3-dimethylbenzene in solution, and how does it differ from cyclopropylbenzene?

A1: Unlike cyclopropylbenzene (where the bisected conformer with a torsional angle (Θ) of 0° is preferred), this compound prefers the perpendicular conformation in solution []. This means the torsional angle (Θ) between the C(1)—H bond of the cyclopropyl group and the plane of the benzene ring is 90° []. This preference is attributed to the steric hindrance caused by the two ortho-methyl groups in this compound [].

Q2: How does the rotational barrier around the cyclopropyl-aryl bond in this compound compare to that of cyclopropylbenzene, and what is the reason for this difference?

A2: The rotational barrier around the cyclopropyl-aryl bond is significantly higher in this compound compared to cyclopropylbenzene. While cyclopropylbenzene has a negligible barrier, the barrier for this compound is estimated to be 6.4 kJ/mol based on NMR coupling constants and assuming a two-fold rotational potential []. This difference arises from the steric interactions between the cyclopropyl group and the two ortho-methyl groups in this compound, which create a significant energy barrier for the molecule to overcome during rotation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.